N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
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Overview
Description
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide shares structural similarities with other triazole derivatives and sulfanyl-containing compounds.
Ethyl acetoacetate: Another compound with keto-enol tautomerism, often used in similar synthetic applications.
Uniqueness
- The unique combination of the triazole ring and multiple sulfanyl groups in this compound provides distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications.
Biological Activity
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H20N6OS
- CAS Number : 680594-42-7
- Molar Mass : 368.46 g/mol
- Hazard Class : Irritant
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess significant activity against various bacterial strains. In a study focusing on related triazole compounds, those with specific substitutions demonstrated inhibition zones ranging from 16 to 25 mm against pathogens like Staphylococcus aureus and Candida albicans .
Compound | Activity | Inhibition Zone (mm) | Target Pathogen |
---|---|---|---|
1 | Moderate | 16–22 | Staphylococcus aureus |
2 | Significant | 20–25 | Candida albicans |
3 | Good | 15–20 | Escherichia coli |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies using HepG2 liver cancer cells revealed that certain triazole derivatives exhibited significant cell viability inhibition at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the aryl ring enhance anti-proliferative activity.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents in modulating biological activity. Compounds with electron-donating groups such as methyl at ortho and meta positions showed enhanced activity compared to those with electron-withdrawing groups. This trend suggests that the electronic nature of substituents plays a crucial role in the compound's interaction with biological targets .
Synthesis and Evaluation
A systematic evaluation of this compound was conducted through various synthetic routes. The ultrasound-assisted synthesis method proved effective in generating derivatives with improved yields and purities .
In vivo studies further confirmed the antimicrobial efficacy of synthesized derivatives against a range of pathogens, reinforcing their potential as therapeutic agents .
Properties
CAS No. |
539809-35-3 |
---|---|
Molecular Formula |
C25H24N4OS2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N4OS2/c1-18-8-12-20(13-9-18)26-24(30)17-32-25-28-27-23(29(25)21-6-4-3-5-7-21)16-31-22-14-10-19(2)11-15-22/h3-15H,16-17H2,1-2H3,(H,26,30) |
InChI Key |
FLOWLHNONVSXRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)C |
Origin of Product |
United States |
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